molecular formula C19H17ClN4OS B2967069 N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251620-45-7

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2967069
CAS No.: 1251620-45-7
M. Wt: 384.88
InChI Key: IDRSZCCONMNDPK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a pyridinylpyrimidine core, a structure known to exhibit diverse biological activities and serve as a key scaffold in the development of therapeutic agents . The molecule is engineered with a thioether-linked acetamide chain, terminating in a 2-chlorobenzyl group, which may influence its physicochemical properties and target binding affinity. Research into pyrimidine derivatives has revealed their potential as inhibitors of various enzymatic targets . Compounds with similar structural motifs, particularly those containing chlorobenzyl and pyridinylpyrimidine groups, have been investigated for their antiprotozoal activity against pathogens like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness) . Other related structures have been identified as inhibitors of kinases such as VEGFR-3 and focal adhesion kinase (FAK), suggesting potential application in oncology research for disrupting signaling pathways critical for cell proliferation and survival . The presence of the pyrimidine core also suggests potential for interaction with aminopeptidase enzymes . Researchers can utilize this compound as a chemical probe to explore these and other biological mechanisms, or as a building block for the synthesis of more complex molecules. It is supplied as a high-purity solid and must be stored under appropriate conditions to maintain stability. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-13-23-17(16-8-4-5-9-21-16)10-19(24-13)26-12-18(25)22-11-14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSZCCONMNDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound with potential pharmaceutical applications. Its unique structure, featuring a thioacetamide moiety and a chlorobenzyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H16ClN5OSC_{16}H_{16}ClN_{5}OS. The structure includes a chlorobenzyl group and a pyrimidine derivative, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioacetamide group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds containing pyridine and thiazole rings have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt.

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF715Cell cycle arrest
N-(2-chlorobenzyl)-2...A549TBDTBD

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO). Inhibitors targeting these enzymes are crucial in managing inflammatory conditions and neurological disorders. Preliminary studies on similar compounds have shown promising results in inhibiting COX-II with IC50 values in the micromolar range.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results indicated that compounds with a similar thiazole backbone exhibited significant inhibition zones, suggesting that N-(2-chlorobenzyl)-2... may possess comparable efficacy against resistant strains.
  • Cytotoxicity Assessment : In vitro studies on pyrimidine derivatives revealed that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells. This suggests that N-(2-chlorobenzyl)-2... could be optimized for better anticancer activity through structural modifications.
  • Enzyme Inhibition Studies : Research focusing on MAO inhibitors demonstrated that certain thiazole-containing compounds effectively reduce MAO activity, leading to increased levels of neurotransmitters. This mechanism is critical for developing treatments for depression and anxiety disorders.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions to yield sulfoxides or sulfones, critical for modulating biological activity or further derivatization.

Reagent/ConditionsProductYield (%)Key ObservationsReferences
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acidSulfoxide derivative65–78Mild conditions preserve pyrimidine stability
mCPBA (1.2 eq) in DCM, 0°CSulfone derivative82Complete conversion in 2 hours
NaIO<sub>4</sub> in H<sub>2</sub>O/THFOxidized thioether to sulfonic acid58Requires anhydrous conditions

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates such as sulfoxides (R-S(=O)-R') before further oxidation to sulfones (R-SO<sub>2</sub>-R') .

Alkylation and Nucleophilic Substitution

The chlorobenzyl group and pyrimidine nitrogen sites participate in alkylation or nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductYield (%)ApplicationsReferences
Chlorobenzyl Substitution K<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halidesN-Alkylated derivatives70–85Enhanced lipophilicity
Pyrimidine Ring Functionalization NH<sub>3</sub> (g), EtOH, reflux4-Aminopyrimidine analog63Bioactivity optimization
Thioacetamide Alkylation CH<sub>3</sub>I, NaH, THFS-Methylated acetamide88Stability improvement

Key Findings :

  • Alkylation at the chlorobenzyl nitrogen increases membrane permeability due to reduced polarity.

  • Substitution at the pyrimidine 4-position enhances binding to kinase targets.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridin-2-yl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.

ReactionCatalytic SystemSubstrateProductYield (%)References
Suzuki-Miyaura Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEAryl boronic acidsBiaryl derivatives75–90
Buchwald-Hartwig Amination Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Primary/secondary aminesN-Arylated pyrimidines68

Applications :

  • Biaryl derivatives show improved anticancer activity (IC<sub>50</sub> = 1.2–3.8 μM in MCF-7 cells).

  • Aminated analogs demonstrate COX-II inhibition (IC<sub>50</sub> = 0.8–6.5 μM) .

Hydrolysis and Degradation Pathways

The acetamide and pyrimidine moieties undergo hydrolysis under acidic/basic conditions:

ConditionsMajor ProductsDegradation Rate (t<sub>1/2</sub>)Stability RecommendationsReferences
1M HCl, 60°C2-Mercaptopyrimidine + Chlorobenzyl amine2.5 hoursAvoid prolonged acidic exposure
0.1M NaOH, RTPyrimidine-thiol + Acetic acid derivatives8 hoursStable in neutral buffers

Stability Profile :

  • Degradation is pH-dependent, with rapid cleavage in strong acids.

Radical-Mediated Reactions

The thioether group participates in radical cyclization to form fused heterocycles:

Initiator/SystemSubstrateProductYield (%)References
AIBN, Bu<sub>3</sub>SnH, tolueneAlkenes/alkynesThieno[2,3-d]pyrimidine analogs55–60

Significance :

  • Radical pathways enable access to polycyclic scaffolds for high-throughput screening .

Comparison with Similar Compounds

Structural Analog: Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

Key Features :

  • Substituent : 3,4-Dimethoxyphenyl on the acetamide nitrogen.
  • Activity : Demonstrated potent anticonvulsant effects in the maximal electroshock (MES) model with an ED50 of 16.7 mg/kg in mice. A high protective index (PI = TD50/ED50 = 5.3) suggests favorable safety .
  • ADMET Profile : Predicted high oral bioavailability, good blood-brain barrier penetration, and compliance with Lipinski’s rules .

Comparison :

  • The electron-withdrawing chlorine may reduce metabolic stability compared to methoxy groups, which are metabolized via demethylation .

Anti-Inflammatory Derivatives: 2-{[4-Phenyl-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2m)

Key Features :

  • Substituents : m-Tolyl group on acetamide; pyridine ring modified with phenylthio and phenyl groups.

Comparison :

  • The pyridin-2-yl group in the target compound may confer stronger π-π stacking interactions with biological targets compared to phenylthio substitutions.
  • The absence of a methyl group on the pyrimidine ring (vs. 2-methyl in the target compound) could reduce steric hindrance, altering binding affinity .

Pyrazolo-Pyrimidine Analog: N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Key Features :

  • Core Structure : Pyrazolo[4,3-d]pyrimidine instead of pyrimidine.
  • Substituents : 4-Methylbenzyl and ethyl groups on the heterocycle .

Comparison :

  • The 2-chlorobenzyl group is retained, suggesting shared pharmacokinetic challenges (e.g., CYP-mediated metabolism) .

Benzo[d][1,3]dioxol-5-yl Derivative: N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Key Features :

  • Substituent : Benzo[d][1,3]dioxol-5-yl (electron-rich aromatic group).

Comparison :

  • The benzo[d][1,3]dioxol-5-yl group may improve metabolic stability via steric hindrance of oxidative enzymes, contrasting with the 2-chlorobenzyl’s susceptibility to dechlorination.
  • Lower lipophilicity (logP ~2.9) compared to the target compound could reduce CNS penetration .

SAR Insights

  • Pyrimidine-Thioacetamide Core : Essential for anticonvulsant activity; modifications here (e.g., pyrazolo-pyrimidine in ) alter target specificity.
  • Electron-Donating Groups (e.g., OCH3): Improve solubility and metabolic stability .
  • Pyridin-2-yl Group : Enhances binding to neuronal targets (e.g., GABA receptors) via hydrogen bonding and aromatic interactions .

Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) logP ED50 (mg/kg) Protective Index Key Substituent
Target Compound ~388.3 ~3.2 N/A N/A 2-Chlorobenzyl
Epirimil 396.4 2.8 16.7 5.3 3,4-Dimethoxyphenyl
Benzo[d][1,3]dioxol-5-yl Analog 380.4 ~2.9 N/A N/A Benzo[d][1,3]dioxol-5-yl

Table 2: ADMET Predictions for Key Analogs

Compound Name Oral Bioavailability BBB Penetration CYP2D6 Inhibition Ames Test (Mutagenicity)
Epirimil High Yes Low Negative
Target Compound (Pred.) Moderate Yes Moderate Probable

Q & A

Q. What are the key synthetic methodologies for preparing N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in the preparation of structurally similar intermediates (e.g., 3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .
  • Reduction steps : Iron powder under acidic conditions reduces nitro groups to amines, critical for generating reactive aniline intermediates .
  • Condensation reactions : Condensing agents like DCC or EDC mediate the coupling of thiol-containing pyrimidine derivatives with chlorobenzyl acetamide precursors. For example, refluxing with sodium acetate in ethanol optimizes yield and purity .
  • Yield optimization : Low yields (2–5%) in multi-step syntheses highlight the need for stepwise purification (e.g., recrystallization from ethanol-dioxane mixtures) .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves bond angles, dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • NMR spectroscopy : Identifies substituent positions (e.g., pyridin-2-yl vs. pyrimidin-4-yl groups) and confirms regioselectivity in thioether formation.
  • Mass spectrometry : Validates molecular weight (e.g., via high-resolution ESI-MS) and detects impurities from incomplete condensation steps .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyrimidine ring variations) influence the compound's bioactivity?

  • Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as observed in analogs with improved pharmacokinetic profiles .
  • Chlorobenzyl vs. fluorophenyl substituents : Alter binding affinity to target proteins. For example, 2-chloro substitution enhances steric interactions in enzyme active sites compared to 4-fluoro analogs .
  • Pyrimidine-thioether linkage : The thio group’s electron-withdrawing properties modulate redox stability and intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Purity assessment : Contradictions may arise from varying impurity levels (e.g., unreacted aniline intermediates). Use HPLC-MS to quantify impurities and correlate with bioassay results .
  • Solubility effects : Crystal polymorphism (e.g., differences in C–H⋯O hydrogen bonds) impacts dissolution rates and bioavailability. Conduct dissolution studies under physiologically relevant conditions .
  • Target selectivity profiling : Use kinase inhibition assays or proteomic screening to identify off-target interactions that may explain divergent activity in cell-based vs. in vitro assays .

Methodological Considerations

  • Synthetic reproducibility : Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate low yields in multi-step syntheses .
  • Data validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., DFT calculations) to validate bond lengths and angles .

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